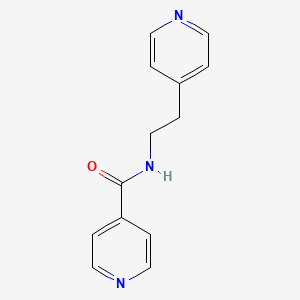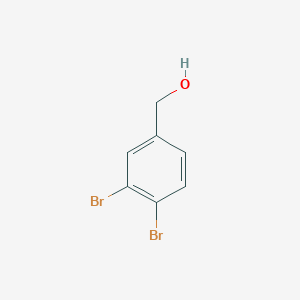![molecular formula C13H11NO2 B3278661 3'-羟基-[1,1'-联苯]-3-甲酰胺 CAS No. 681161-44-4](/img/structure/B3278661.png)
3'-羟基-[1,1'-联苯]-3-甲酰胺
概述
描述
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide , also known as Fendizoic acid , is a chemical compound with the molecular formula C₂₀H₁₄O₄ . It falls within the class of biphenyl derivatives and exhibits interesting properties. The compound’s structure consists of a biphenyl core with a hydroxyl group at the 3’ position and a carboxamide functional group at the 3 position. Fendizoic acid has a molecular weight of approximately 318.32 daltons .
Physical And Chemical Properties Analysis
科学研究应用
抗锥虫活性
3'-羟基-[1,1'-联苯]-3-甲酰胺衍生物已在抗锥虫活性方面显示出显着的潜力。一项研究发现,某些衍生物,特别是 3-羟基-N-(3-三氟甲基苯基)和 3-羟基-N-(4-三氟甲基苯基)萘-2-甲酰胺,对布氏锥虫,一种导致非洲昏睡病的寄生虫,表现出很高的生物活性。这些活性与亲脂性、酸碱解离常数和化合物的电子性质相关 (Kos 等人,2018 年)。
抗菌和除草活性
3'-羟基-[1,1'-联苯]-3-甲酰胺的环取代衍生物已显示出显着的抗菌和除草活性。特别是,3-羟基-N-(2-甲氧基苯基)萘-2-甲酰胺对各种葡萄球菌菌株表现出很高的活性,包括耐甲氧西林菌株。此外,这些衍生物还表现出对植物中光合电子传递的抑制作用,表明它们可用作除草剂 (Kos 等人,2013 年)。
光物理性质
对 2-氨基-3-甲酰胺-1,1'-联芳基和 4-(芳基氨基)-[1,1'-联苯]-3-甲酰胺(3'-羟基-[1,1'-联苯]-3-甲酰胺的衍生物)的研究揭示了它们在光物理应用中的潜力。这些化合物在蓝色区域表现出发光,其中一些表现出很高的荧光量子产率。这表明它们可用于开发荧光材料和光学器件 (Novanna 等人,2020 年)。
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and neprilysin .
Biochemical Pathways
Related compounds have been implicated in pathways involving β-aryl ether and biphenyl degradation, o-demethylation linked with one carbon metabolism, the protocatechuate (pca) 4,5-cleavage pathway, and multiple 3-o-methylgallate (3mga) catabolic pathways .
Result of Action
Based on its potential targets, it may modulate the activity of certain enzymes, potentially influencing cellular processes such as signal transduction, inflammation, and peptide degradation .
生化分析
Biochemical Properties
It is known that biphenyl compounds can interact with various enzymes and proteins
Cellular Effects
It is known that biphenyl compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that biphenyl compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects
Metabolic Pathways
It is known that biphenyl compounds can be involved in various metabolic pathways
Subcellular Localization
It is known that the localization of chemical compounds within cells can have significant effects on their activity and function
属性
IUPAC Name |
3-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRRGDDGUKOPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683480 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681161-44-4 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

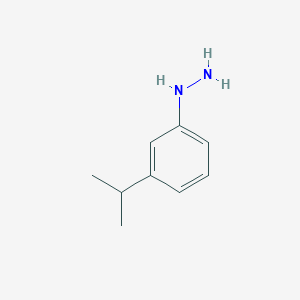
![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)
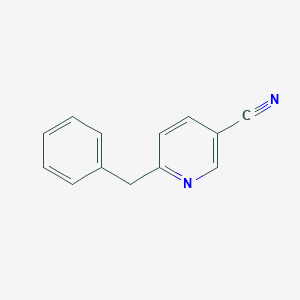

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

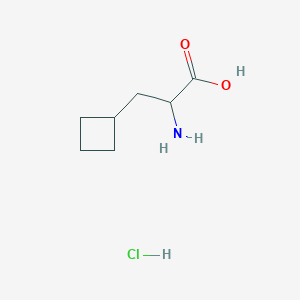
![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)
![(4-(Azepan-1-ylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3278654.png)
